molecular formula C11H12N2 B13252776 5,8-Dimethylquinolin-3-amine

5,8-Dimethylquinolin-3-amine

Cat. No.: B13252776
M. Wt: 172.23 g/mol
InChI Key: QNXARAXOHQISQH-UHFFFAOYSA-N
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Description

5,8-Dimethylquinolin-3-amine is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound has the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylquinolin-3-amine can be achieved through various methods. One common method involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . These reactions are typically carried out under mild conditions and can be catalyzed by various metal catalysts.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .

Scientific Research Applications

5,8-Dimethylquinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,8-dimethylquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)5-9(12)6-13-11/h3-6H,12H2,1-2H3

InChI Key

QNXARAXOHQISQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)N

Origin of Product

United States

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